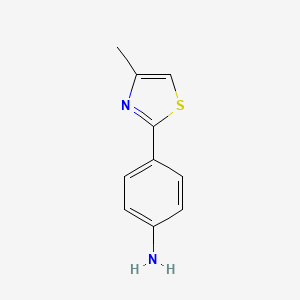

4-(4-Methyl-1,3-thiazol-2-yl)aniline

Description

Contextualization within Thiazole (B1198619) Chemistry Research

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a privileged structure in medicinal chemistry. ekb.egresearchgate.net It is a core component of numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ekb.egresearchgate.net The presence of the thiazole nucleus in the antibiotic penicillin is a classic example of its therapeutic importance.

The research surrounding 4-(4-Methyl-1,3-thiazol-2-yl)aniline is firmly rooted in this broader context of thiazole chemistry. The aniline (B41778) group attached to the thiazole ring provides a reactive handle for a variety of chemical transformations, allowing chemists to readily modify the core structure and explore the structure-activity relationships of the resulting derivatives.

Significance as a Research Scaffold

A research scaffold is a core molecular structure that can be systematically modified to create a library of related compounds. 4-(4-Methyl-1,3-thiazol-2-yl)aniline serves as an excellent scaffold for several reasons. The primary amine group of the aniline moiety is a versatile functional group that can participate in a wide range of reactions, including the formation of Schiff bases, amides, sulfonamides, and azo dyes. internationaljournalcorner.comekb.eg These reactions allow for the introduction of diverse chemical functionalities, leading to the generation of new molecules with potentially enhanced or novel biological activities.

The exploration of derivatives from this scaffold has led to the discovery of compounds with promising antimicrobial and anticancer activities. nih.govnih.gov For instance, the synthesis of Schiff bases by reacting 4-(4-Methyl-1,3-thiazol-2-yl)aniline with various aldehydes has been a fruitful area of investigation, yielding compounds with significant biological potential. researchgate.netinternationaljournalcorner.com Furthermore, this scaffold has been utilized in the development of potential kinase inhibitors, a critical class of drugs in cancer therapy. nih.gov

Detailed Research Findings

Recent research has demonstrated the utility of 4-(4-Methyl-1,3-thiazol-2-yl)aniline in the synthesis of novel compounds with significant biological activities.

One area of focus has been the synthesis of Schiff bases. The reaction of the primary amine group of 4-(4-Methyl-1,3-thiazol-2-yl)aniline with various substituted aldehydes leads to the formation of imines (Schiff bases). These derivatives have been investigated for their antimicrobial and anticancer properties.

Another significant application of this scaffold is in the synthesis of azo dyes. Diazotization of the aniline followed by coupling with different aromatic compounds can yield a variety of azo dyes. These compounds are not only important in the dye industry but have also been explored for their pharmacological properties. ekb.egnih.govjchemrev.comnih.govrsc.org

Furthermore, derivatives of 4-(4-Methyl-1,3-thiazol-2-yl)aniline have been investigated as potential kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their inhibition is a key strategy in cancer treatment. The thiazole-aniline scaffold provides a good starting point for the design of molecules that can fit into the ATP-binding site of kinases. nih.govnih.gov

Properties

IUPAC Name |

4-(4-methyl-1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODUPMKRVYQIRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Methyl 1,3 Thiazol 2 Yl Aniline and Its Derivatives

Established Multi-Step Synthetic Routes

Traditional synthetic strategies for 4-(4-methyl-1,3-thiazol-2-yl)aniline and its derivatives are typically multi-step processes that allow for the careful and controlled construction of the target molecule. These routes are characterized by the sequential formation of the thiazole (B1198619) ring and the introduction or modification of the aniline (B41778) group, followed by further derivatization.

Strategies for Thiazole Ring Formation Precursors

The cornerstone of the synthesis of the target compound is the formation of the 4-methyl-1,3-thiazole ring. The most prominent and widely adopted method for this transformation is the Hantzsch thiazole synthesis. researchgate.net This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.

For the synthesis of 4-(4-methyl-1,3-thiazol-2-yl)aniline, the key precursors are chloroacetone (B47974) and 1-(4-aminophenyl)thiourea. Chloroacetone serves as the three-carbon building block that provides the C4-methyl group of the thiazole ring. wikipedia.org 1-(4-Aminophenyl)thiourea acts as the source of the nitrogen and sulfur atoms for the thiazole ring, as well as introducing the aniline moiety at the C2 position in a single step.

The general mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thiourea (B124793) by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The kinetics of the reaction between chloroacetone and various thioureas have been studied, indicating a second-order reaction, being first order with respect to each reactant. researchgate.net

| Precursor 1 | Precursor 2 | Key Reaction | Product Moiety |

| Chloroacetone | Thiourea | Hantzsch Synthesis | 2-Amino-4-methylthiazole (B167648) |

| Chloroacetone | 1-(4-Aminophenyl)thiourea | Hantzsch Synthesis | 4-(4-Methyl-1,3-thiazol-2-yl)aniline |

| α-Haloketones | Thioamides | Hantzsch Synthesis | Substituted Thiazoles |

Aniline Moiety Introduction and Functionalization

The aniline moiety can be introduced in several ways. The most direct method, as mentioned, is the use of a pre-functionalized thiourea, such as 1-(4-aminophenyl)thiourea, in the Hantzsch synthesis. researchgate.net This approach directly yields the target compound.

Alternatively, the synthesis can commence with a simpler thiourea to form 2-amino-4-methylthiazole. The aniline moiety can then be introduced through subsequent functionalization reactions. For instance, the amino group of 2-amino-4-methylthiazole can undergo coupling reactions with aryl halides, such as 4-bromonitrobenzene, followed by reduction of the nitro group to an amine.

Furthermore, the aniline ring of the final compound can be functionalized to create a variety of derivatives. Standard aromatic substitution reactions, such as halogenation, nitration, and acylation, can be performed on the phenyl ring, provided that the reactivity of the thiazole and amino groups are taken into consideration and protected if necessary.

Coupling and Condensation Reactions in Derivative Synthesis

The synthesis of derivatives of 4-(4-methyl-1,3-thiazol-2-yl)aniline often involves coupling and condensation reactions to append additional molecular complexity. The primary amino group of the aniline moiety is a versatile handle for a wide range of chemical transformations.

Condensation reactions with aldehydes and ketones can be employed to form Schiff bases, which can be further modified or utilized as intermediates. For example, reaction with various aromatic aldehydes can yield a series of N-benzylidene derivatives. connectjournals.com

Amide bond formation is another common strategy for derivatization. The amino group can be acylated with a variety of acid chlorides or carboxylic acids using standard coupling reagents to produce a library of amide derivatives. These derivatives have been explored for their potential biological activities. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for the C-C and C-N bond formation and can be used to further functionalize either the aniline or the thiazole ring, assuming appropriate halogenation of the starting material.

| Reaction Type | Reactants | Product Class |

| Condensation | 4-(4-Methyl-1,3-thiazol-2-yl)aniline, Aldehyde/Ketone | Schiff Bases |

| Acylation | 4-(4-Methyl-1,3-thiazol-2-yl)aniline, Acid Chloride/Carboxylic Acid | Amides |

| Suzuki Coupling | Halogenated Derivative, Boronic Acid | Aryl-substituted Derivatives |

| Buchwald-Hartwig | Halogenated Derivative, Amine | Diaryl-amine Derivatives |

Expedited and Atom-Economical Synthetic Approaches

In recent years, there has been a significant drive towards the development of more efficient, environmentally friendly, and economically viable synthetic methods. For the synthesis of 4-(4-methyl-1,3-thiazol-2-yl)aniline and its derivatives, one-pot reactions and microwave-assisted synthesis have emerged as prominent expedited approaches.

One-Pot Reaction Strategies

One-pot syntheses offer a significant advantage over traditional multi-step procedures by reducing the number of work-up and purification steps, thereby saving time, solvents, and resources. Several one-pot methodologies have been developed for the synthesis of 2-aminothiazole (B372263) derivatives. nih.govorganic-chemistry.org

| Strategy | Key Features | Advantages |

| Sequential One-Pot | In-situ formation of intermediate | Reduced work-up, time-saving |

| Three-Component Reaction | All reactants added at once | High efficiency, atom economy |

Microwave-Assisted Synthesis (MAS)

Microwave-assisted synthesis (MAS) has become a powerful tool in organic synthesis for accelerating reaction rates and improving yields. nih.gov The application of microwave irradiation to the Hantzsch thiazole synthesis has been shown to dramatically reduce reaction times from hours to minutes. nih.govrjpbcs.com

In the context of synthesizing 4-(4-methyl-1,3-thiazol-2-yl)aniline, a mixture of chloroacetone and 1-(4-aminophenyl)thiourea in a suitable solvent can be subjected to microwave irradiation, leading to a rapid and efficient formation of the product. nih.gov This method is not only faster but often results in cleaner reactions with fewer byproducts, simplifying purification. The use of solid supports in conjunction with microwave heating can further enhance the efficiency and environmental friendliness of the synthesis. connectjournals.com

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 8 hours | Lower | nih.gov |

| Microwave Irradiation | 10-15 minutes | High (e.g., 89-95%) | nih.govrjpbcs.com |

Ultrasonication-Enhanced Synthesis

The application of ultrasonic irradiation as an alternative energy source has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. orientjchem.org This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. These conditions can dramatically accelerate reaction rates, improve yields, and often lead to the formation of purer products with simpler workup procedures. orientjchem.orgresearchgate.net

In the context of thiazole synthesis, ultrasonication provides an eco-friendly and efficient approach. researchgate.netscilit.com Studies have demonstrated that one-pot, multi-component reactions for synthesizing thiazole derivatives can be successfully carried out under ultrasonic irradiation, often in green solvents like water or even under solvent-free conditions. researchgate.netscilit.commdpi.com For instance, the synthesis of various thiazole derivatives has been achieved using ultrasonic cleaner baths or high-intensity ultrasonic probes, with frequencies typically ranging from 25 to 50 kHz. orientjchem.orgmdpi.com

The benefits of this methodology include significantly reduced reaction times, often from hours to minutes, and the ability to conduct reactions at lower temperatures, which minimizes energy consumption and the formation of byproducts. orientjchem.org Furthermore, ultrasonication can enhance the catalytic activity of various systems, including eco-friendly biocatalysts, leading to high-yield syntheses under mild conditions. nih.gov

Table 1: Examples of Ultrasonication-Enhanced Thiazole Synthesis

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

| Thiosemicarbazone derivatives, Hydrazonoyl halides | Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) | Ethanol | 35 °C, 20 min, USI | High | nih.gov |

| Aldehyde, Ammonium acetate, Aromatic amine, Benzil | Brick clay | Ethanol | 70 °C, 25 min, 50 kHz | 89-93% | orientjchem.org |

| Thiocarbohydrazone, α-haloketones/esters | None | Solvent-free | Ultrasonic irradiation | Good | researchgate.netscilit.com |

| Hydrazine, Ethyl acetoacetate, 4-methylbenzaldehyde, Malononitrile | None | Water | 40 kHz, 250 W | High | mdpi.com |

Mechanochemical Synthesis Techniques

Mechanochemistry represents a paradigm shift in chemical synthesis, moving away from traditional solvent-based methods towards solvent-free or low-solvent processes. This technique utilizes mechanical energy, typically through grinding, milling, or shearing in a ball mill or a mortar and pestle, to induce chemical reactions. mdpi.comnih.gov The direct input of mechanical force can lower the activation energy of reactions, enhance reaction rates, and provide access to products that may be difficult to obtain through conventional solution-phase synthesis.

As a green chemistry approach, mechanosynthesis significantly reduces or eliminates the need for hazardous organic solvents, thereby minimizing chemical waste and environmental impact. mdpi.comnih.gov In the synthesis of heterocyclic compounds like thiazoles, mechanochemical methods offer a promising alternative. For example, the synthesis of thiazolidinone-triazole derivatives has been successfully demonstrated using a custom-made closed mortar and pestle, where the surface of the apparatus itself can act as a catalyst. nih.gov

This solvent-free approach is particularly advantageous for reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" often used in constructing complex molecules. nih.gov By avoiding bulk solvents, product separation and purification are often simplified. The key features of mechanochemical synthesis are its environmental friendliness, high efficiency, and potential for scalability, making it an attractive strategy for the synthesis of 4-(4-methyl-1,3-thiazol-2-yl)aniline and related structures. mdpi.com

Catalytic Strategies in 4-(4-Methyl-1,3-thiazol-2-yl)aniline Synthesis

Catalysis is central to the modern synthesis of heterocyclic compounds. The development of novel catalysts has enabled the creation of complex molecules like 4-(4-methyl-1,3-thiazol-2-yl)aniline with high selectivity, efficiency, and atom economy. Strategies range from the use of transition metals to organocatalysts and green catalytic systems.

Transition Metal-Catalyzed Processes

Transition metals such as palladium, copper, ruthenium, and rhodium are indispensable catalysts in organic synthesis, facilitating a wide array of transformations for constructing heterocyclic rings. nih.govmdpi.com These metals are particularly effective in mediating cross-coupling reactions (e.g., Suzuki, Heck, Stille, and Sonogashira), C-H bond activation, and cyclization reactions, which are key steps in the assembly of thiazole scaffolds. mdpi.combeilstein-journals.org

For instance, palladium-catalyzed cross-coupling reactions can be employed to form the crucial carbon-carbon bond linking the thiazole ring to the aniline precursor. mdpi.com Similarly, copper-catalyzed reactions are widely used for C-N and C-S bond formations, which are fundamental to building the thiazole ring itself. beilstein-journals.org Metal-carbene complexes have also been utilized in one-pot processes to construct functionalized heterocyclic systems. beilstein-journals.org These catalytic processes often operate under mild conditions with high functional group tolerance, making them powerful tools for synthesizing diverse derivatives of 4-(4-methyl-1,3-thiazol-2-yl)aniline. nih.govmdpi.com

Table 2: Transition Metals in Heterocyclic Synthesis

| Metal Catalyst | Reaction Type | Application | Reference |

| Palladium (e.g., PdCl₂(dppf)) | Suzuki, Heck, Stille Cross-Coupling | C-C bond formation | mdpi.com |

| Copper (e.g., CuI) | Aerobic Oxidative Amination, Cyclization | C-N, C-S bond formation, C(sp³)–H amination | beilstein-journals.org |

| Rhodium (e.g., Rh(I), Rh(II)) | Cycloisomerization | Furan synthesis from allenyl ketones | nih.gov |

| Ruthenium (e.g., Grubbs' catalysts) | Olefin Metathesis | C=C bond formation | mdpi.com |

Organic and Inorganic Catalyst Systems

Beyond transition metals, a diverse range of organic and inorganic catalysts has been developed for thiazole synthesis, often with a focus on cost-effectiveness and environmental compatibility. mdpi.com These systems can offer unique reactivity and selectivity profiles.

Inorganic catalysts such as basic alumina (B75360) and hydrotalcite (a layered double hydroxide (B78521) nano-catalyst) have been employed in solvent-free syntheses of benzothiazoles and related heterocycles. mdpi.comresearchgate.net These solid catalysts are often reusable, easy to handle, and facilitate simple product workups. researchgate.net Similarly, large polytungstates like the Preyssler anion have shown excellent potential in catalytic reactions, leveraging their strong acidic properties. mdpi.com

On the organic side, amino acids like L-proline have been used as efficient catalysts, particularly in deep eutectic solvents, providing a green and biodegradable reaction medium. mdpi.com Biopolymers have also been harnessed to create eco-friendly catalysts. A notable example is a terephthalohydrazide chitosan (B1678972) hydrogel (TCsSB), which has been used as a solid basic biocatalyst for synthesizing thiazole derivatives under mild ultrasonic irradiation. nih.govmdpi.com This approach combines the benefits of biocatalysis and green energy sources to create a highly efficient and sustainable synthetic methodology. nih.gov

Green Catalysis Approaches

Green catalysis is an overarching philosophy that aims to design and implement chemical processes that are environmentally benign. mdpi.com This approach is integral to the advanced synthesis of 4-(4-methyl-1,3-thiazol-2-yl)aniline and focuses on several key principles: the use of non-toxic, renewable starting materials; the employment of environmentally friendly solvents (like water or ionic liquids) or solvent-free conditions; and the use of catalysts that are efficient, selective, and reusable. mdpi.comresearchgate.net

Many of the methodologies discussed previously fall under the umbrella of green catalysis.

Alternative Energy Sources : Ultrasonication and mechanochemistry reduce the reliance on conventional heating, thereby lowering energy consumption and often enabling solvent-free reactions. orientjchem.orgmdpi.com

Eco-Friendly Catalysts : The development of biocatalysts, such as chitosan-based hydrogels, and reusable inorganic catalysts, like hydrotalcite, minimizes waste and avoids the use of toxic heavy metals. nih.govresearchgate.net

These green approaches not only mitigate the environmental impact of chemical synthesis but also often lead to more efficient, cost-effective, and safer manufacturing processes for valuable chemical compounds. mdpi.comresearchgate.net

Spectroscopic and Structural Elucidation Techniques in 4 4 Methyl 1,3 Thiazol 2 Yl Aniline Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For 4-(4-Methyl-1,3-thiazol-2-yl)aniline, one- and two-dimensional NMR experiments provide definitive evidence of its covalent framework and stereochemistry.

1H and 13C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the para-substituted aniline (B41778) ring typically appear as a characteristic AA'BB' system of two doublets in the aromatic region (δ 7.0–8.0 ppm). mdpi.com The single proton on the thiazole (B1198619) ring (H5) is anticipated to resonate as a sharp singlet, while the methyl group protons attached to the thiazole ring would also appear as a singlet, but further upfield. The amine (-NH₂) protons usually present as a broad singlet that can be exchanged with D₂O. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by their electronic environment; for instance, the carbon atom C2 of the thiazole ring, bonded to both sulfur and nitrogen, is expected to be significantly downfield. nih.gov Carbons of the aniline ring and the methyl group will appear in their characteristic regions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(4-Methyl-1,3-thiazol-2-yl)aniline Predicted values are based on typical shifts for aniline and thiazole derivatives. nih.govufv.brelsevierpure.com

| Atom Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Aniline -NH₂ | ~4.0-5.0 (broad s) | - |

| Aniline H2'/H6' | ~7.6-7.8 (d) | ~114-116 |

| Aniline H3'/H5' | ~6.7-6.9 (d) | ~128-130 |

| Thiazole H5 | ~7.0-7.2 (s) | ~110-115 |

| Thiazole -CH₃ | ~2.4-2.6 (s) | ~17-19 |

| Aniline C1' (-NH₂) | - | ~145-148 |

| Aniline C4' (-Thiazole) | - | ~125-130 |

| Thiazole C2 | - | ~165-170 |

| Thiazole C4 (-CH₃) | - | ~150-155 |

Heteronuclear (e.g., 15N) and Two-Dimensional NMR Methodologies

To confirm the assignments from 1D NMR and establish the precise connectivity between the aniline and thiazole rings, 2D NMR and heteronuclear NMR experiments are indispensable.

¹⁵N NMR spectroscopy is particularly useful for this molecule, as it contains two distinct nitrogen atoms: the aniline amino nitrogen (-NH₂) and the thiazole ring nitrogen. These are expected to resonate in different regions of the ¹⁵N spectrum, with the sp²-hybridized thiazole nitrogen appearing further downfield than the sp³-hybridized amino nitrogen. nih.govmdpi.com

Two-dimensional NMR techniques are critical for assembling the molecular structure:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, confirming the assignments of protonated carbons in Table 1. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. For 4-(4-Methyl-1,3-thiazol-2-yl)aniline, a crucial correlation would be observed between the aniline protons (H2'/H6') and the thiazole carbon (C2), providing definitive proof of the linkage between the two heterocyclic systems. beilstein-journals.org

Application of Advanced NMR in Conformational Analysis

Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) is a powerful tool for this analysis. This experiment detects protons that are close in space, regardless of whether they are connected through bonds. An NOE correlation between the aniline protons H2'/H6' and the thiazole proton H5 would indicate a relatively planar conformation where these protons are in spatial proximity. uq.edu.au The absence or weakness of such a signal would suggest a more twisted conformation. These experimental results are often combined with DFT calculations to model the molecule's lowest energy and most populated conformations. uq.edu.au

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the functional groups and conjugated π-electron system of the molecule, respectively, providing complementary information to NMR.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic set of vibrational frequencies. For 4-(4-Methyl-1,3-thiazol-2-yl)aniline, the FT-IR spectrum would confirm the presence of its key structural components.

Key expected absorption bands include:

N-H Stretching: The primary amine of the aniline group will show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. mdpi.com

Aromatic C-H Stretching: Sharp absorptions typically appear just above 3000 cm⁻¹. mdpi.com

C-H Aliphatic Stretching: The methyl group C-H bonds will absorb just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the thiazole and phenyl rings are expected in the 1500–1650 cm⁻¹ region. mdpi.com

N-H Bending: The amine scissoring vibration typically appears around 1600 cm⁻¹.

C-H Out-of-Plane Bending: Strong bands in the 800-850 cm⁻¹ region are characteristic of para-disubstituted benzene (B151609) rings.

Table 2: Predicted FT-IR Absorption Bands for 4-(4-Methyl-1,3-thiazol-2-yl)aniline Predicted values are based on characteristic frequencies for known functional groups. mdpi.commdpi.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400-3500 & 3300-3400 |

| Aromatic C-H Stretch | Phenyl & Thiazole Rings | 3000-3100 |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2900-3000 |

| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1590-1650 |

| C=C and C=N Ring Stretch | Phenyl & Thiazole Rings | 1500-1600 |

| C-N Stretch | Aryl-Amine, Thiazole | 1250-1350 |

| C-H Out-of-Plane Bend | para-substituted Phenyl | 800-850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is dictated by the molecule's conjugated π-system.

4-(4-Methyl-1,3-thiazol-2-yl)aniline possesses an extended conjugated system spanning both the aniline and thiazole rings. The aniline moiety acts as a powerful chromophore, with its electron-donating amino group (-NH₂) serving as a strong auxochrome that enhances and red-shifts the absorption maxima. The electronic transitions are primarily expected to be of the π → π* type, which are typically high-intensity. researchgate.net Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, may also be present but could be masked by the more intense π → π* bands. The extended conjugation is predicted to result in a maximum absorption wavelength (λ_max) in the ultraviolet A (UVA) range, likely between 300-350 nm. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for the molecular characterization of synthesized compounds. It provides vital information on molecular weight and elemental composition, which is fundamental to confirming the identity of a target molecule like 4-(4-Methyl-1,3-thiazol-2-yl)aniline.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique molecular formula from the exact mass measurement.

For 4-(4-Methyl-1,3-thiazol-2-yl)aniline (C₁₀H₁₀N₂S), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value, when compared to the theoretical mass, provides strong evidence for the compound's identity. Any significant deviation between the measured and calculated mass would indicate an incorrect structural assignment or the presence of impurities. The high resolution distinguishes the target compound from other potential molecules that might have the same nominal mass but different elemental formulas. rsc.orgresearchgate.net

Table 1: Theoretical Exact Mass Data for 4-(4-Methyl-1,3-thiazol-2-yl)aniline

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₁N₂S⁺ | 191.0638 |

| [M+Na]⁺ | C₁₀H₁₀N₂SNa⁺ | 213.0457 |

| [M+K]⁺ | C₁₀H₁₀N₂SK⁺ | 228.0196 |

This table presents the calculated theoretical exact masses for the protonated and adducted ions of 4-(4-Methyl-1,3-thiazol-2-yl)aniline, which would be confirmed by HRMS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be It is routinely employed in pharmaceutical and chemical analysis to assess the purity of a sample and confirm the identity of its components. nih.govnih.gov

In the analysis of 4-(4-Methyl-1,3-thiazol-2-yl)aniline, an LC system would first separate the compound from any unreacted starting materials, byproducts, or degradation products. researchgate.net Each separated component then enters the mass spectrometer, which acts as a detector. The mass spectrometer provides the molecular weight of the main compound, confirming its identity by matching its m/z value (e.g., 191 for the [M+H]⁺ ion). Furthermore, the presence of other peaks in the chromatogram with different retention times and m/z values would indicate impurities, allowing for their identification and quantification. This dual confirmation of retention time and mass provides a high degree of confidence in the sample's purity and identity. researchgate.net

X-ray Crystallographic Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for elucidating the absolute structure of a crystalline compound. researchgate.net By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the construction of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov

For 4-(4-Methyl-1,3-thiazol-2-yl)aniline, this analysis would confirm the connectivity of the aniline and 4-methylthiazole (B1212942) rings. It would also provide precise measurements of all bond lengths and angles, revealing details such as the planarity of the aromatic systems and the dihedral angle between the two rings. nih.gov The resulting structural data are typically deposited in crystallographic databases and are considered unambiguous proof of the compound's constitution. mdpi.com

Table 2: Representative Crystallographic Data for a Thiazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 90 |

| β (°) | 98.61 |

| γ (°) | 90 |

| Volume (ų) | 900.07 |

| Z (molecules/unit cell) | 4 |

This table provides an example of typical crystallographic parameters obtained from a single-crystal X-ray diffraction experiment for a related heterocyclic compound. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

In the crystal structure of 4-(4-Methyl-1,3-thiazol-2-yl)aniline, the presence of an amine group (-NH₂) and aromatic rings suggests the formation of specific interactions. These would likely include N-H···N hydrogen bonds between the amine group of one molecule and the thiazole nitrogen of another. nih.gov Additionally, C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, and π-π stacking interactions between adjacent thiazole or aniline rings are expected to play a significant role in the supramolecular assembly. nih.govnih.govresearchgate.net Understanding these interactions is key to predicting the material's physical properties.

Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the intermolecular interactions within a crystal. nih.goveurjchem.com The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined in a way that partitions the crystal's electron density among the molecules. By mapping various properties onto this surface, one can gain a detailed picture of the intermolecular contact environment.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

| H···H | 35-45% | Represents the most significant contribution, arising from van der Waals forces. nih.govnih.gov |

| C···H / H···C | 15-25% | Indicates the prevalence of C-H···π and other C-H interactions. nih.gov |

| N···H / H···N | 10-15% | Highlights the presence of hydrogen bonding involving nitrogen atoms. nih.gov |

| S···H / H···S | 5-15% | Shows interactions involving the sulfur atom of the thiazole ring. nih.gov |

This table presents typical percentage contributions of various intermolecular contacts for similar heterocyclic compounds as determined by Hirshfeld surface analysis, providing insight into the expected packing forces for 4-(4-Methyl-1,3-thiazol-2-yl)aniline.

Computational and Theoretical Chemistry Studies on 4 4 Methyl 1,3 Thiazol 2 Yl Aniline

Density Functional Theory (DFT) Investigations

DFT calculations are widely used to investigate the structural and electronic properties of molecules. researchgate.net For thiazole (B1198619) derivatives, methods like B3LYP are often employed due to their balance of accuracy and computational cost in predicting geometries. researchgate.net

Geometry Optimization and Electronic Structure Calculations

Theoretical studies often begin with geometry optimization to find the most stable conformation of the molecule. For similar benzothiazole (B30560) derivatives, DFT calculations have been shown to reproduce experimental structural parameters with good accuracy. tandfonline.commdpi.com In one study on a related benzothiazole, the optimized geometry revealed a nearly planar structure, with the central benzene (B151609) ring being slightly inclined to the benzothiazole and diethylaniline rings. researchgate.netdoaj.org For 3-phenyl-1,2,4-triazolo[3,4-h]-1,3,4-thiaza-11-crown-4, DFT calculations at the B3LYP/6-311++G(d,p) level of theory accurately reproduced bond lengths and angles when compared to X-ray crystallography data, with minor deviations in torsion angles. nih.gov Such calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and reactivity of a molecule. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. thaiscience.infolibretexts.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.govirjweb.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

For thiazole derivatives, the HOMO is often distributed over the donor moiety and the thiazole and benzene rings as π-bonding orbitals, while the LUMO's nature is dictated by the acceptor moieties. mdpi.com In studies of similar compounds, the HOMO-LUMO energy gap has been calculated to understand charge transfer possibilities within the molecule. researchgate.netnih.gov For instance, in a study of 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, the HOMO-LUMO gap was analyzed to reveal charge-transfer possibilities. researchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.70 |

| ELUMO | -3.15 |

| ΔE (Energy Gap) | 2.55 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netscirp.org The different colors on an MEP map represent the electrostatic potential, with red indicating negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net For thiazole-containing compounds, the nitrogen atom on the thiazole ring and other electronegative atoms often lie in the red region, indicating them as likely sites for electrophilic interaction. researchgate.net MEP analysis helps in understanding intermolecular interactions and predicting reactivity. tandfonline.comscirp.org

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. tandfonline.com For various heterocyclic compounds, including those with thiazole and benzimidazole (B57391) moieties, theoretical 1H and 13C NMR chemical shifts and IR vibrational frequencies have been calculated using DFT methods. tandfonline.comdntb.gov.ua These calculated spectra often show good agreement with experimental results, aiding in the characterization of the synthesized compounds. tandfonline.com

Global Reactivity Descriptors and Chemical Hardness

Global reactivity descriptors, derived from HOMO and LUMO energies via Koopmans' theorem, provide quantitative measures of a molecule's reactivity. nih.govresearchgate.net These descriptors include chemical hardness (η), chemical potential (μ), electronegativity (χ), global softness (σ), and electrophilicity index (ω). nih.govnih.gov Chemical hardness and softness are measures of the molecule's resistance to change in its electron distribution. nih.gov These parameters are instrumental in understanding the relationship between structure, stability, and global chemical reactivity. researchgate.net For various triazole and thiazole derivatives, these descriptors have been calculated to predict their chemical behavior. nih.govresearchgate.netnih.gov

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | -(IP + EA) / 2 | The negative of electronegativity. |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron configuration. |

| Global Softness (σ) | 1 / η | The reciprocal of hardness. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of electrophilic power. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular interactions, charge delocalization, and the nature of bonding within a molecule. nih.govsid.ir It examines interactions between filled donor and empty acceptor NBOs, with the stabilization energy E(2) quantifying the strength of these interactions. sid.ir A large E(2) value indicates a strong interaction. sid.ir In thiazoline (B8809763) derivatives, significant interactions have been observed between lone pairs of sulfur and nitrogen atoms and antibonding orbitals of adjacent bonds. sid.ir This analysis provides a deeper understanding of the electronic delocalization and stability of the molecular system. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For 4-(4-Methyl-1,3-thiazol-2-yl)aniline, MD simulations provide crucial insights into its conformational flexibility and stability. These simulations model the behavior of the molecule in various environments, such as in solution, to understand how it interacts with its surroundings and maintains its structural integrity. researchgate.netphyschemres.org

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable RMSD value indicates that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms around their average positions. Higher RMSF values indicate greater flexibility in those regions of the molecule.

Radius of Gyration (Rg): This metric provides information about the compactness of the molecule's structure during the simulation.

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to a solvent, which is important for understanding solubility and interactions with other molecules. nih.gov

| Parameter | Typical Value Range for Stable Conformation | Indication |

|---|---|---|

| RMSD | 1-3 Å | The molecule maintains a stable structural conformation. |

| RMSF | 0.5-2 Å | Indicates minor fluctuations, with terminal groups (like the methyl and amino groups) showing slightly higher flexibility. |

| Radius of Gyration (Rg) | Consistent value | The molecule maintains a compact and stable shape. |

Theoretical Prediction of Reactivity and Stability Profiles

The reactivity and stability of 4-(4-Methyl-1,3-thiazol-2-yl)aniline can be predicted using quantum chemical calculations, particularly Density Functional Theory (DFT). scirp.org These calculations provide information about the molecule's electronic structure, which is fundamental to its chemical behavior. Key parameters derived from DFT, often referred to as global reactivity descriptors, help in understanding the molecule's susceptibility to chemical reactions. researchgate.netscirp.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." Soft molecules are generally more reactive. scirp.org

Electronegativity (χ): This parameter measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. scirp.org

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher reactivity and lower kinetic stability. scirp.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud; higher values indicate greater stability. scirp.org |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Indicates the electron-attracting power of the molecule. scirp.org |

| Electrophilicity Index (ω) | χ2 / (2η) | A higher value suggests a stronger capacity to act as an electrophile. scirp.org |

For 4-(4-Methyl-1,3-thiazol-2-yl)aniline, the presence of the electron-donating amino group on the aniline (B41778) ring and the electron-withdrawing nature of the thiazole ring influences these parameters, creating specific sites of reactivity within the molecule.

Quantum Chemical Calculations for Bonding Nature

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, are employed to investigate the bonding nature, charge distribution, and intramolecular interactions within 4-(4-Methyl-1,3-thiazol-2-yl)aniline. dntb.gov.ua NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs.

This analysis helps to understand:

Charge Distribution: It calculates the net charge on each atom, revealing the electrophilic and nucleophilic centers. In 4-(4-Methyl-1,3-thiazol-2-yl)aniline, the nitrogen and sulfur atoms of the thiazole ring are expected to carry a partial negative charge, while the hydrogen atoms of the amino group will be partially positive.

Hybridization: NBO analysis determines the hybridization of atomic orbitals, confirming the sp2 hybridization of the carbon and nitrogen atoms within the aromatic rings.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from quantum chemical calculations. The MEP map illustrates the charge distribution across the molecule, with different colors representing regions of varying electrostatic potential. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. scirp.org For 4-(4-Methyl-1,3-thiazol-2-yl)aniline, the MEP would likely show negative potential around the nitrogen atom of the amino group and the heteroatoms of the thiazole ring, making these sites potential centers for hydrogen bonding and other intermolecular interactions.

Reactivity and Mechanistic Investigations of 4 4 Methyl 1,3 Thiazol 2 Yl Aniline

Reaction Pathways and Transformation Mechanisms

The formation of the 2-aryl-4-methylthiazole scaffold, the core of 4-(4-methyl-1,3-thiazol-2-yl)aniline, is primarily achieved through the Hantzsch thiazole (B1198619) synthesis. This versatile method involves the condensation reaction between an α-haloketone and a thioamide. In the context of the title compound, the pathway would involve the reaction of a thioamide derivative of 4-aminobenzoic acid with chloroacetone (B47974).

The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. orgsyn.orgmdpi.com Variations of this synthesis are common, including one-pot procedures where the α-haloketone is generated in situ. mdpi.com

Another significant transformation pathway for related structures involves oxidative cyclization. For instance, N-aryl thioamides can undergo electrochemical intramolecular dehydrogenative C–S bond formation to yield benzothiazoles. rsc.org While this applies to the formation of a fused ring system, it highlights the potential for oxidative conditions to facilitate intramolecular cyclizations in precursors of 4-(4-methyl-1,3-thiazol-2-yl)aniline.

Functional Group Interconversions of the Aniline (B41778) Moiety

The primary amino group on the aniline ring is a versatile functional handle, allowing for numerous interconversions to synthesize a wide array of derivatives. Key transformations include diazotization-coupling reactions and amide bond formation.

Diazotization and Azo Coupling: The aromatic amino group of 4-(4-methyl-1,3-thiazol-2-yl)aniline can be readily converted into a diazonium salt. This reaction is typically performed by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org The resulting diazonium salt is a valuable intermediate. organic-chemistry.org

These diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and other anilines, in a process known as azo coupling. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq This reaction is a cornerstone for the synthesis of azo dyes. For example, the diazotized form of 2-amino-5-thiol-1,3,4-thiadiazole readily couples with various activated aromatic compounds to produce a range of azo compounds. researchgate.netuobaghdad.edu.iq This indicates a similar reactivity for the diazonium salt of 4-(4-methyl-1,3-thiazol-2-yl)aniline.

Table 1: Representative Diazotization-Coupling Reactions

| Starting Amine | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| 2-Amino-5-thiol-1,3,4-thiadiazole | Aniline | Azo Dye | researchgate.net |

| 2-Amino-5-thiol-1,3,4-thiadiazole | β-Naphthol | Azo Dye | researchgate.net |

| 2-Amino-5-thiol-1,3,4-thiadiazole | N,N-Dimethylaniline | Azo Dye | researchgate.net |

| 2-Aminothiazole (B372263) derivative | General | Phenylazo-thiazole | nih.gov |

Amide Bond Formation: The amino group can act as a nucleophile, reacting with carboxylic acids or their derivatives (like acyl chlorides or esters) to form amides. Direct amidation with carboxylic acids often requires coupling agents or catalysts to activate the carboxylic acid. nih.govresearchgate.net A general and efficient method involves using titanium tetrachloride (TiCl₄) in pyridine (B92270) at elevated temperatures. nih.gov This method has been shown to be effective for a wide range of carboxylic acids and amines, including aniline derivatives. nih.gov

The reaction mechanism typically involves the activation of the carboxylic acid by the catalyst, making it more susceptible to nucleophilic attack by the amine. researchgate.netnih.govresearchgate.net Studies on aniline derivatives show that both electron-donating and electron-withdrawing substituents on the aniline ring are generally well-tolerated, leading to good yields of the corresponding amides. nih.govnih.govresearchgate.net

Table 2: Conditions for Amide Bond Formation with Anilines

| Carboxylic Acid | Amine | Catalyst / Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzoic Acid | Aniline | TiCl₄ | Pyridine | 85 | 98 | nih.gov |

| Acetic Acid | Substituted Anilines | Sulfated TiO₂/SnO₂ | Solvent-free | - | 65-97 | researchgate.net |

| Various | Aniline | PIII/PV=O catalyst | - | - | 38 | nih.gov |

Chemical Reactivity of the Thiazole Ring

The thiazole ring possesses a distinct pattern of reactivity due to the presence of nitrogen and sulfur heteroatoms. The electron density distribution makes the C5 position the primary site for electrophilic substitution, while the C2 position is most susceptible to nucleophilic attack. pharmaguideline.comresearchgate.net

Electrophilic Aromatic Substitution: The phenyl group at the C2 position is an electron-donating group which further activates the thiazole ring, particularly at the C5 position, towards electrophilic attack. pharmaguideline.com Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.commasterorganicchemistry.comyoutube.com For example, nitration is achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com Given the electronic properties of the thiazole ring, an incoming electrophile would preferentially add to the C5 position of 4-(4-methyl-1,3-thiazol-2-yl)aniline. researchgate.net

Nucleophilic Substitution: The C2 position of the thiazole ring is electron-deficient and thus prone to attack by nucleophiles. pharmaguideline.com This reactivity is particularly enhanced if the ring nitrogen is quaternized (N-alkylation), which increases the acidity of the C2-proton, facilitating its removal by strong bases to generate a nucleophilic carbanion. pharmaguideline.com This carbanion can then react with various electrophiles.

Electrochemical Behavior and Transformations

The electrochemical properties of 4-(4-methyl-1,3-thiazol-2-yl)aniline are influenced by both the aniline and thiazole moieties, which can undergo redox processes.

Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of molecules. For compounds similar to 4-(4-methyl-1,3-thiazol-2-yl)aniline, such as 2-amino-4-phenylthiazole (B127512) derivatives, CV studies reveal distinct oxidation and reduction events. researchgate.netresearchgate.net

A characteristic feature is an irreversible oxidation wave corresponding to the oxidation of the amino group on the aniline ring. researchgate.netresearchgate.net In studies of 2-amino-4-(4-X-phenyl)thiazoles in DMSO, an anodic peak (Ia) is observed which is attributed to the oxidation of the amino group at the C2 position of the thiazole ring. researchgate.net For the title compound, a similar irreversible anodic peak is expected, corresponding to the oxidation of the 4-amino group on the phenyl ring. The potential of this peak would be influenced by the electronic nature of the thiazole substituent. Additionally, reduction waves associated with the thiazole ring can also be observed at negative potentials. researchgate.net

Table 3: Electrochemical Data for Related 2-Amino-4-phenylthiazole Derivatives

| Compound | Anodic Peak (Ia) | Cathodic Peak (Ic) | Conditions | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenylthiazole | Present | EpIc = -2.5 V | 3.0 mM in DMSO + 0.1 M TBABF₄ | researchgate.net |

| 2-Amino-4-(4-chlorophenyl)thiazole | Present | Ep = -2.28 V | 3.0 mM in DMSO + 0.1 M TBABF₄ | researchgate.net |

| 2-Amino-4-(4-nitrophenyl)thiazole | Present | Present | 3.0 mM in DMSO + 0.1 M TBABF₄ | researchgate.net |

Potentials are vs. Ag/AgCl.

Electrosynthesis provides a green and efficient alternative to traditional chemical synthesis by using electrons as reagents. beilstein-journals.orgbeilstein-journals.orgnih.gov One relevant electrosynthesis mechanism is the one-pot formation of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net This process often involves a halide mediator, such as NH₄I. beilstein-journals.orgbeilstein-journals.org

The proposed mechanism involves the anodic oxidation of iodide ions to generate an iodinating species. This species then reacts with the ketone to form an α-iodoketone intermediate in situ. This reactive intermediate subsequently undergoes the classical Hantzsch condensation with a thiourea (B124793) derivative to yield the 2-aminothiazole product. beilstein-journals.org This electrochemical approach avoids the need to handle hazardous halogenating agents directly and represents a viable pathway for the synthesis of the core structure of the title compound. beilstein-journals.orgnih.gov

While direct N-P bond formation involving 4-(4-methyl-1,3-thiazol-2-yl)aniline is not extensively documented, related N-heteroatom bond-forming reactions provide mechanistic insights. For example, organophosphorus-catalyzed reductive N-N coupling between nitroarenes and anilines has been developed. nih.gov This process utilizes a PIII/PV=O redox cycle to facilitate the formation of unsymmetrical hydrazines. nih.gov A similar strategy could potentially be adapted for N-P bond formation, where a phosphorus-based reagent acts as both a catalyst and a reactant to couple with the aniline nitrogen.

Oxidative cyclization is a powerful tool for constructing fused heterocyclic systems. organic-chemistry.orgresearchgate.net In related chemistries, KI-catalyzed oxidative cyclization of enamines using tBuONO as both an aminating reagent and an oxidant provides access to imidazole (B134444) derivatives. organic-chemistry.org The mechanism is thought to proceed through a radical pathway. organic-chemistry.org For 4-(4-methyl-1,3-thiazol-2-yl)aniline, oxidative conditions could potentially trigger intramolecular cyclization if a suitable reactive group is present ortho to the amino group or on the thiazole ring, leading to the formation of more complex, fused heterocyclic structures.

Derivatization and Functionalization Strategies for 4 4 Methyl 1,3 Thiazol 2 Yl Aniline

Amidation and Imine Formation Reactions

The primary amino group on the aniline (B41778) ring is a key site for functionalization, readily participating in reactions with carbonyl compounds to form amides and imines (Schiff bases).

Amidation: The nucleophilic amino group can react with various acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (often requiring a coupling agent), to form stable amide bonds. This reaction is a fundamental strategy for incorporating diverse functionalities onto the molecule. For instance, acylation with chloroacetyl chloride produces a reactive intermediate that can be further modified. rsc.org This process is generally applicable to 2-aminothiazole (B372263) derivatives and serves to introduce new structural motifs. rsc.org

Imine Formation (Schiff Bases): The condensation reaction between the primary amino group of 4-(4-methyl-1,3-thiazol-2-yl)aniline and the carbonyl group of aldehydes or ketones yields imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the removal of water. The resulting C=N (azomethine) bond is a versatile linkage for creating more complex molecules. The synthesis of Schiff bases from 2-aminothiazole derivatives is a well-established method for producing compounds with a wide array of biological activities. wikipedia.org The reaction generally proceeds by refluxing the aniline derivative with a substituted aldehyde or ketone in a suitable solvent like ethanol. rsc.org

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product Type | General Conditions |

| 4-(4-Methyl-1,3-thiazol-2-yl)aniline | Substituted Benzaldehyde | Schiff Base (Imine) | Ethanol, reflux |

| 4-(4-Methyl-1,3-thiazol-2-yl)aniline | Aliphatic Ketone | Schiff Base (Imine) | Acid catalyst, heat |

| 4-(4-Methyl-1,3-thiazol-2-yl)aniline | Acetyl Chloride | Amide | Base (e.g., pyridine) |

| 4-(4-Methyl-1,3-thiazol-2-yl)aniline | Carboxylic Acid | Amide | Coupling agent (e.g., DCC, EDC) |

Azo Coupling Reactions

Azo coupling is a powerful reaction for the synthesis of brightly colored azo compounds, which are widely used as dyes. This process involves a two-step reaction sequence: diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile.

First, the amino group of 4-(4-methyl-1,3-thiazol-2-yl)aniline is converted into a diazonium salt. This is achieved by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

The resulting aryldiazonium salt is a potent electrophile that can then react with an activated aromatic compound, known as a coupling component. Suitable coupling partners include phenols, anilines, and other electron-rich systems like pyridone derivatives. pharmaguideline.com The electrophilic diazonium group attacks the electron-rich coupling partner, typically at the para-position, to form an azo linkage (-N=N-), which acts as a chromophore. The synthesis of azo dyes from 2-aminothiazole and 2-aminobenzothiazole (B30445) precursors is a common and versatile method. numberanalytics.comresearchgate.net

| Diazonium Salt Source | Coupling Component | Product Type | General Conditions |

| 4-(4-Methyl-1,3-thiazol-2-yl)aniline | Phenol | Azo Dye | NaNO₂, HCl (0-5 °C); then alkaline solution of phenol |

| 4-(4-Methyl-1,3-thiazol-2-yl)aniline | N,N-Dimethylaniline | Azo Dye | NaNO₂, HCl (0-5 °C); then N,N-dimethylaniline in acidic solution |

| 4-(4-Methyl-1,3-thiazol-2-yl)aniline | β-Naphthol | Azo Dye | NaNO₂, HCl (0-5 °C); then alkaline solution of β-naphthol |

| 4-(4-Methyl-1,3-thiazol-2-yl)aniline | Pyridone Derivative | Heterocyclic Azo Dye | NaNO₂, HCl (0-5 °C); then pyridone in appropriate solvent |

Electrophilic Aromatic Substitution on the Aniline Ring

The aniline ring in 4-(4-methyl-1,3-thiazol-2-yl)aniline is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating nature of the amino group (-NH₂). byjus.com This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. byjus.comchemistrysteps.com However, the para position is already occupied by the thiazole (B1198619) substituent. Therefore, substitution is expected to occur at the ortho positions (C-3 and C-5) of the aniline ring.

The thiazole ring, particularly when attached at its C-2 position, generally acts as an electron-withdrawing group, which deactivates the aniline ring to some extent compared to aniline itself. Despite this, the activating effect of the amino group is dominant. researchgate.net Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

A significant challenge in these reactions is controlling the high reactivity of the aniline ring to prevent over-substitution, such as the formation of di- or tri-substituted products. libretexts.org To achieve mono-substitution, the reactivity of the amino group is often moderated by converting it into an amide (e.g., an acetanilide) via acetylation. The amide group is still an ortho-, para- director but is less activating than the amino group, allowing for more controlled reactions. libretexts.org After the substitution reaction, the amide can be hydrolyzed back to the amino group.

Example Reactions:

Bromination: Reaction with bromine water typically leads to the formation of a dibromo-derivative (at positions 3 and 5). Controlled monobromination can be achieved by first forming the acetanilide (B955) derivative.

Nitration: Direct nitration with a mixture of nitric and sulfuric acids can lead to oxidation and the formation of a mixture of products, including meta-isomers due to the protonation of the amino group to form the meta-directing anilinium ion. byjus.com The acetylation strategy is preferred for achieving controlled para-nitration relative to the activating group (i.e., ortho to the thiazole).

Nucleophilic Substitution on the Thiazole Ring

Nucleophilic substitution directly on the thiazole ring is generally challenging due to the ring's electron-rich, aromatic character. wikipedia.org Such reactions typically require either the presence of a good leaving group on the ring or significant activation by electron-withdrawing substituents, which are absent in this case. numberanalytics.commasterorganicchemistry.com

However, specific positions on the thiazole ring can be functionalized through deprotonation-substitution pathways. The protons on the thiazole ring have different acidities, with the C2 proton being the most acidic, followed by the C5 proton. wikipedia.orgpharmaguideline.com In 4-(4-methyl-1,3-thiazol-2-yl)aniline, the C2 position is substituted. Therefore, the most viable position for functionalization via this route is the C5 position.

Treatment with a strong organometallic base, such as n-butyllithium (n-BuLi), can selectively deprotonate the C5 position to form a lithiated intermediate. wikipedia.org This powerful nucleophile can then react with a variety of electrophiles (E⁺) to introduce new substituents at the C5 position.

| Reaction Type | Reagents | Position of Functionalization | Product |

| Lithiation-Alkylation | 1. n-BuLi 2. Alkyl halide (R-X) | C5 of thiazole ring | 4-(5-Alkyl-4-methyl-1,3-thiazol-2-yl)aniline |

| Lithiation-Silylation | 1. n-BuLi 2. Chlorotrimethylsilane (TMSCl) | C5 of thiazole ring | 4-(4-Methyl-5-(trimethylsilyl)-1,3-thiazol-2-yl)aniline |

| Lithiation-Carboxylation | 1. n-BuLi 2. Carbon dioxide (CO₂) | C5 of thiazole ring | 2-(4-Aminophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

Direct nucleophilic substitution, such as the Chichibabin reaction (amination with sodium amide), is well-known for electron-deficient heterocycles like pyridine (B92270) but is not typically observed for thiazoles under standard conditions. wikipedia.orgscientificupdate.com

Side-Chain Modifications and Diversification

The methyl group at the C4 position of the thiazole ring offers another avenue for derivatization. While typically less reactive than the aromatic protons, its acidity is enhanced by the adjacent heterocyclic ring, allowing it to undergo deprotonation with a strong base or participate in condensation reactions.

Condensation Reactions: Similar to other active methyl groups attached to heterocyclic systems, the 4-methyl group can undergo condensation with aromatic aldehydes, such as benzaldehyde, under basic conditions. slideshare.net This reaction proceeds via a carbanion intermediate formed by deprotonation of the methyl group, which then attacks the aldehyde carbonyl group, leading to a styryl-type derivative after dehydration.

Lithiation (Lateral Metalation): The protons of the methyl group can be abstracted by a strong base like n-butyllithium. This process, known as lateral lithiation, generates a nucleophilic carbanion on the side chain. researchgate.net This intermediate can then be quenched with various electrophiles to introduce functional groups, effectively elongating or modifying the side chain. Studies on substituted methylthiazoles have shown that such deprotonation is a feasible strategy for functionalization. rsc.org

Oxidation: The methyl group could potentially be oxidized to other functional groups, such as an aldehyde or a carboxylic acid. However, this requires careful selection of oxidizing agents, as the electron-rich thiazole and aniline rings are also susceptible to oxidation, which could lead to ring-opening or polymerization. slideshare.net

Advanced Applications in Chemical Synthesis and Materials Science

4-(4-Methyl-1,3-thiazol-2-yl)aniline as a Synthetic Building Block

The structural features of 4-(4-Methyl-1,3-thiazol-2-yl)aniline, particularly the reactive amino group on the aniline (B41778) ring and the heterocyclic thiazole (B1198619) system, make it a valuable precursor in organic synthesis.

The presence of the aniline functional group allows 4-(4-Methyl-1,3-thiazol-2-yl)aniline to be a starting point for the construction of more complex heterocyclic systems. The amino group is a key reactive site that can participate in various cyclization and condensation reactions. Thiazole and aniline derivatives are fundamental in synthesizing a variety of other heterocyclic compounds, including pyrazoles, pyrimidines, and fused-ring systems. nih.govekb.egnih.gov

For instance, the amino group can be readily converted into a diazonium salt, which is a highly versatile intermediate. This intermediate can then undergo coupling reactions to form azo compounds or be substituted to introduce other functionalities, paving the way for new heterocyclic frameworks. nih.govbiointerfaceresearch.com Furthermore, the amino group can react with dicarbonyl compounds or their equivalents to construct new nitrogen-containing rings fused to or substituted on the existing aniline ring. The synthesis of novel thiazole-based heterocycles is an area of active research, often aimed at discovering molecules with specific biological or material properties. nih.govmdpi.com

Table 1: Examples of Heterocyclic Systems Synthesized from Thiazole/Aniline Precursors

| Precursor Type | Reagents | Resulting Heterocycle | Application Area | Reference |

| Thiazolyl-acetamide | Aromatic Aldehydes, Hydrazines | Pyridine-3-carbonitriles, Aminopyrazoles | Antimicrobial Agents | ekb.eg |

| Thiazole-2-amine | Diazonium Salts, 2-hydroxy-3-methoxy benzaldehyde | Azo-azomethine dyes | Metal Complexation, Sensors | biointerfaceresearch.com |

| Chalcones | Thiosemicarbazide, Phenacyl bromides | 1-(Thiazol-2-yl)-4,5-dihydropyrazoles | Complex Molecular Scaffolds | nih.gov |

| 2-Amino-1,3,4-thiadiazoles | Aniline, Phenol | 2-Arylazo-5-aryl-1,3,4-thiadiazoles | Azo Dyes | nih.gov |

Scaffolds for Complex Molecular Architectures

The rigid and relatively planar structure of the thiazolyl-aniline core serves as an excellent scaffold for building complex, three-dimensional molecules. nih.gov This foundational structure provides a stable base upon which additional functional groups and ring systems can be systematically added. Researchers utilize this scaffold to design and synthesize molecules with precisely controlled shapes and electronic properties. nih.govresearchgate.net

The development of such architectures is particularly relevant in medicinal chemistry, where the spatial arrangement of atoms is critical for biological activity. By modifying the thiazolyl-aniline backbone, chemists can create libraries of compounds for screening as potential therapeutic agents. nih.govresearchgate.net The combination of the electron-rich aniline ring and the electron-deficient thiazole ring creates a molecule with distinct electronic characteristics that can be fine-tuned through further substitution, influencing its interactions with other molecules and its performance in various applications.

Role in Material Science Applications

The unique electronic and optical properties inherent to the 4-(4-Methyl-1,3-thiazol-2-yl)aniline structure make it a valuable precursor for a new generation of advanced materials.

Aniline and thiazole derivatives are well-established precursors for the synthesis of organic dyes. researchgate.netresearchgate.net The primary route involves the diazotization of the amino group of the aniline moiety, followed by a coupling reaction with an electron-rich aromatic compound. This process creates an azo linkage (-N=N-), which extends the π-conjugated system across the molecule.

This extended conjugation is responsible for the molecule's ability to absorb light in the visible spectrum, giving it color. nih.gov By carefully selecting the coupling partner and modifying substituents on the thiazolyl-aniline core, the specific wavelength of maximum absorbance (λmax) can be tuned, resulting in a wide range of colors. These thiazole-based azo dyes have been investigated for use as disperse dyes for polyester (B1180765) fibers, exhibiting good fastness properties. researchgate.net

Table 2: Spectroscopic Data for Representative Thiazole-Based Azo Dyes

| Dye Structure Type | Coupling Component | Solvent | Absorption Maxima (λmax) | Color Class | Reference |

| 2-amino-4-(2′,4′-dichlorophenyl)-1,3 thiazole derivative | N-ethyl-N-cyanoethyl aniline | DMF | 530 nm | Red-Violet | researchgate.net |

| 2-amino-4-(2′,4′-dichlorophenyl)-1,3 thiazole derivative | N,N-diethyl-m-toluidine | DMF | 555 nm | Violet | researchgate.net |

| 2-amino-5-aryl-1,3,4-thiadiazole derivative | Aniline | N/A | 409-446 nm | Yellow-Orange | nih.gov |

| 2-amino-5-aryl-1,3,4-thiadiazole derivative | N,N-dimethylaniline | N/A | 496-525 nm | Orange-Red | nih.gov |

Components in Organic Electronic Devices (e.g., Organic Solar Cells)

Thiazole-containing heterocycles are increasingly used in the construction of organic photovoltaic (OPV) materials. nih.gov The electron-deficient nature, rigidity, and high planarity of the thiazole ring system are advantageous for creating materials with suitable energy levels and optimized molecular packing, which are crucial for efficient charge transport in solar cells. nih.gov

These thiazole-based units can be incorporated into conjugated polymers that serve as either electron donor or electron acceptor materials in the active layer of an organic solar cell. nih.govco-ac.com The resulting materials often exhibit broad absorption spectra and good charge mobility. The synthesis of complex molecules like 4-phenyl-7-(5-(thiazol-2-yl) thien-2-yl)benzo[c] nih.govchiralen.comnih.govthiadiazole, which incorporates a thiazole unit, has shown potential for application in OPV cells with experimentally determined band gaps suitable for photovoltaic activity. bohrium.com Thiazole-based materials are also explored for other organic electronic applications, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net

The 4-(4-Methyl-1,3-thiazol-2-yl)aniline molecule can act as a monomer for the synthesis of novel polymers. The aniline moiety can undergo oxidative polymerization to form polyaniline-like structures, which are a well-known class of conducting polymers. nih.gov The presence of the thiazole side group would functionalize the resulting polymer, imparting unique electronic and physical properties.

Alternatively, the monomer can be functionalized with reactive groups (such as halides or boronic esters) to enable its participation in cross-coupling reactions like Suzuki or Stille couplings. researchgate.net This approach is a powerful strategy for creating well-defined, alternating copolymers with extended π-conjugated backbones. Such polymers, incorporating both thiazole and aniline-type units, are of significant interest for applications in organic electronics, including electrochromic devices and sensors. bohrium.com For example, copolymers based on thiazolothiazole and carbazole (B46965) units have been synthesized and demonstrated high performance in polymer solar cells. researchgate.net

Research on 4-(4-Methyl-1,3-thiazol-2-yl)aniline as a Ligand Precursor for Metal Coordination Remains an Unexplored Area of Chemical Synthesis

Despite the rich and diverse field of coordination chemistry, dedicated research into the application of 4-(4-Methyl-1,3-thiazol-2-yl)aniline as a direct ligand precursor for the synthesis of metal complexes appears to be a largely uncharted area of scientific inquiry. Extensive searches of scholarly literature and chemical databases have not yielded specific studies detailing the coordination behavior, synthesis, and characterization of metal complexes involving this particular compound.

The molecular structure of 4-(4-Methyl-1,3-thiazol-2-yl)aniline, featuring a thiazole ring with nitrogen and sulfur heteroatoms and an aniline moiety, suggests its potential to act as a chelating agent. The nitrogen atom of the aniline's amino group and the nitrogen atom of the thiazole ring could theoretically serve as donor sites for coordination with a central metal ion. This bidentate chelation could lead to the formation of stable five-membered chelate rings, a common and favorable arrangement in coordination chemistry.

Furthermore, the sulfur atom within the thiazole ring could also potentially participate in coordination, leading to different bonding modes and the formation of various complex geometries. The electronic properties of the aromatic rings and the methyl group substituent could also influence the electron-donating ability of the ligand and, consequently, the stability and properties of the resulting metal complexes.

While research exists on a wide array of aniline and thiazole derivatives as ligands, including Schiff bases formed from aniline precursors and various benzothiazole (B30560) anilines, specific studies focusing solely on the coordination chemistry of 4-(4-Methyl-1,3-thiazol-2-yl)aniline are not present in the available scientific literature.

This lack of dedicated research means that there is no published data on the synthesis of its metal complexes, no characterization of their structural and electronic properties, and no exploration of their potential applications in areas such as catalysis, materials science, or medicinal chemistry. The potential of 4-(4-Methyl-1,3-thiazol-2-yl)aniline as a ligand remains a subject for future investigation.

Analytical Methodologies for 4 4 Methyl 1,3 Thiazol 2 Yl Aniline in Research

Chromatographic Separation Techniques (e.g., LC-MS for purity)